![molecular formula C7H16O4P+ B1311971 Ethyl (diethoxymethyl)phosphinate CAS No. 65600-74-0](/img/structure/B1311971.png)
Ethyl (diethoxymethyl)phosphinate
Overview
Description
“Ethyl (diethoxymethyl)phosphinate” is a chemical compound with the molecular formula C7H17O4P . It is used in research and development .
Synthesis Analysis
Three novel liquid ethyl (diethoxymethyl)phosphinate derivatives (EDPs) were synthesized and incorporated into flexible polyurethane foams (FPUFs). The flame retardancy of FPUFs was evaluated by limiting oxygen index (LOI), vertical burning, and cone calorimetry tests .
Molecular Structure Analysis
The molecular structure of “Ethyl (diethoxymethyl)phosphinate” consists of 7 carbon atoms, 17 hydrogen atoms, 4 oxygen atoms, and 1 phosphorus atom . The average mass is 196.181 Da and the monoisotopic mass is 196.086441 Da .
Chemical Reactions Analysis
Ethyl phosphinate adds to alkenes and alkynes under thermal radical conditions with AIBN as the initiator to give H-phosphinates in good yields . An efficient use of arynes for C-P bond construction enables a mild process for the synthesis of aryl-phosphonates, -phosphinates, and -phosphine oxides .
Physical And Chemical Properties Analysis
The boiling point of “Ethyl (diethoxymethyl)phosphinate” is 224.2±50.0 °C at 760 mmHg. Its vapour pressure is 0.1±0.4 mmHg at 25°C. The enthalpy of vaporization is 44.2±3.0 kJ/mol and the flash point is 107.1±22.7 °C .
Scientific Research Applications
Flame Retardancy in Polyurethane Foams
Ethyl (diethoxymethyl)phosphinate derivatives have been synthesized and incorporated into flexible polyurethane foams (FPUFs), commonly used in furniture, vehicles, and aerospace. These derivatives significantly enhance the flame retardancy of FPUFs. Tests such as limiting oxygen index (LOI), vertical burning, and cone calorimetry have demonstrated the effectiveness of these compounds in improving fire safety standards .
Synthesis of Phosphinate Derivatives
The synthesis process of Ethyl (diethoxymethyl)phosphinate involves activating the phosphorus atom followed by reactions with a Michael acceptor, dibromoethane, and esterification using triethyl orthoformate. This method is crucial for creating various derivatives that can be used in different applications, including biological ones .
Bio-Based Flame Retardant Synthesis
A novel bio-based flame retardant containing phosphorus and nitrogen elements has been synthesized using phytic acid and Ethyl (diethoxymethyl)phosphinate. This compound shows promise in enhancing the safety features of FPUFs by reducing their flammability, which is a significant concern in their widespread application .
Mechanism of Action
Target of Action
Ethyl (diethoxymethyl)phosphinate (EDP) is a phosphinate derivative . Phosphinates and their derivatives are known to play significant roles in nature . They are often used as bioisosteric groups, which are substituents or functional groups that induce similar biological responses . .
Mode of Action
Phosphinates and their derivatives are known to interact with various biological pathways . They can act as radical scavengers, reacting with radicals and preventing them from causing damage .
Biochemical Pathways
Phosphinates and their derivatives, including EDP, are involved in various biochemical pathways . They can act as bioisosteres, substituting for other functional groups in biochemical reactions
Pharmacokinetics
The molecular weight of edp is 19618 , which may influence its pharmacokinetic properties.
Result of Action
EDP can release phosphorus-containing compounds in the gas phase, generating phosphorus-containing radicals . These radicals can act as scavengers, neutralizing other radicals and preventing them from causing damage . In the condensed phase, EDP can promote the formation of a dense, intact, and thermally stable char layer on the surface of flexible polyurethane foams (FPUFs) .
Action Environment
The action of EDP can be influenced by environmental factors. For example, EDP’s radical scavenging activity can be affected by the presence of other radicals in the environment . Additionally, the formation of a char layer by EDP can be influenced by the temperature and other conditions of the environment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
diethoxymethyl-ethoxy-oxophosphanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4P/c1-4-9-7(10-5-2)12(8)11-6-3/h7H,4-6H2,1-3H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNJRUPWSFSOFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(OCC)[P+](=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4P+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452121 | |
Record name | Ethyl (diethoxymethyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (diethoxymethyl)phosphinate | |
CAS RN |
65600-74-0 | |
Record name | Ethyl (diethoxymethyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ethyl (diethoxymethyl)phosphinate contribute to flame retardancy in flexible polyurethane foam?
A1: While the exact mechanism is not detailed in the provided abstract, the paper likely explores how the incorporation of Ethyl (diethoxymethyl)phosphinate derivatives influences the flammability of polyurethane foam. [] Flame retardants generally function through several mechanisms, including:
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